molecular formula C21H17N3 B15149708 N-(4-methylphenyl)-4-phenylphthalazin-1-amine

N-(4-methylphenyl)-4-phenylphthalazin-1-amine

Cat. No.: B15149708
M. Wt: 311.4 g/mol
InChI Key: IGUVJKICKDRMPR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-phenylphthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. The structure of this compound consists of a phthalazine core substituted with a 4-methylphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-phenylphthalazin-1-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with phthalic anhydride to yield the desired phthalazine derivative. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-phenylphthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-4-phenylphthalazin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-phenylphthalazin-1-amine
  • N-(4-chlorophenyl)-4-phenylphthalazin-1-amine
  • N-(4-fluorophenyl)-4-phenylphthalazin-1-amine

Uniqueness

N-(4-methylphenyl)-4-phenylphthalazin-1-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-phenylphthalazin-1-amine

InChI

InChI=1S/C21H17N3/c1-15-11-13-17(14-12-15)22-21-19-10-6-5-9-18(19)20(23-24-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24)

InChI Key

IGUVJKICKDRMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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